Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is an organic compound that falls under the category of pyridine derivatives. This compound features a chloropyridine ring, an ester functional group, and a ketone moiety, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound is synthesized through various chemical pathways and can be obtained from suppliers specializing in fine chemicals and research materials. Its structural complexity makes it a subject of interest in both academic and industrial research settings.
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is classified as:
The synthesis of methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate generally involves the reaction of 3-chloropyridine with methyl acetoacetate. The process typically requires a base catalyst, such as sodium ethoxide, and is conducted under reflux conditions to facilitate the reaction.
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate has a complex structure characterized by:
Property | Value |
---|---|
Molecular Formula | C10H10ClN2O3 |
Molecular Weight | 227.65 g/mol |
IUPAC Name | Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate |
InChI | InChI=1S/C10H10ClN2O3/c1-4(11)8(12)5(14)9(13)6/h4H,1H2,1H3 |
InChI Key | KUTOTNVJSIZGQT-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(C(=O)C1=C(N=CC=C1)Cl)C |
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate can undergo several types of chemical reactions:
The mechanism of action for methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate largely depends on its application in synthetic chemistry. For example:
The specific reaction pathways depend on the conditions and reagents used, highlighting the compound's versatility in organic synthesis.
Property | Value |
---|---|
Appearance | White solid or crystalline |
Melting Point | Not readily available |
Boiling Point | Not readily available |
Density | Not readily available |
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate has several scientific uses:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6